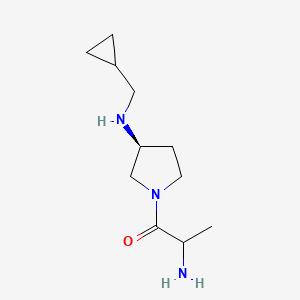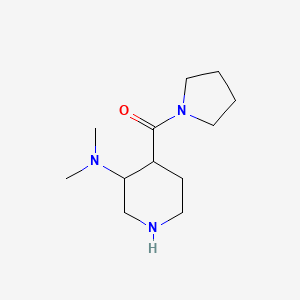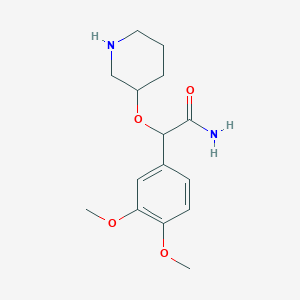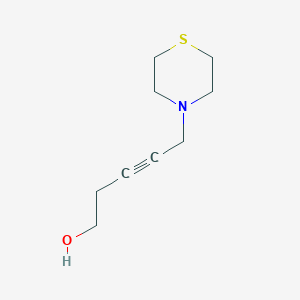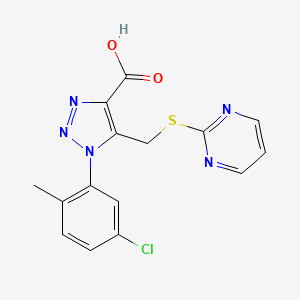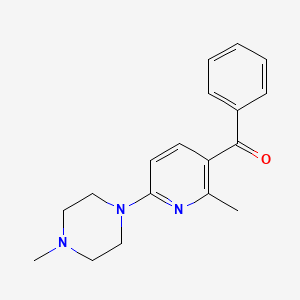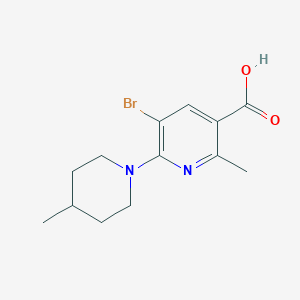
N4-Cyclopentyltetrahydro-2H-pyran-3,4-diaminedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N4-Cyclopentyltetrahydro-2H-pyran-3,4-diaminedihydrochloride is a chemical compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N4-Cyclopentyltetrahydro-2H-pyran-3,4-diaminedihydrochloride involves several steps. One common method includes the use of molecular iodine as a catalyst under solvent-free conditions at ambient temperature . This method is practical and mild, offering a facile alternative to traditional reaction protocols. Another approach involves the use of titanocene-catalyzed reductive domino reactions, which provide gem-difluorobishomoallylic alcohols starting from trifluoromethyl-substituted alkenes and epoxides .
Industrial Production Methods: Industrial production methods for this compound often involve the use of advanced catalytic systems and green chemistry principles. For example, the use of reusable catalysts in multicomponent reactions under green conditions has been reported . These methods are not only efficient but also environmentally friendly, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: N4-Cyclopentyltetrahydro-2H-pyran-3,4-diaminedihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Common reagents used in these reactions include molecular iodine, titanocene, and hydride sources such as sodium hydride (NaH) or sodium borohydride (NaBH4) . The conditions for these reactions are typically mild, often carried out at ambient temperature and pressure.
Major Products: The major products formed from these reactions include β-hydroxydihydropyrans and gem-difluorobishomoallylic alcohols . These products are valuable intermediates in the synthesis of more complex molecules.
Applications De Recherche Scientifique
N4-Cyclopentyltetrahydro-2H-pyran-3,4-diaminedihydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology, it has potential applications in the development of new drugs and therapeutic agents. In medicine, it is being investigated for its potential use in treating various diseases. Additionally, the compound has industrial applications, particularly in the production of fine chemicals and pharmaceutical intermediates .
Comparaison Avec Des Composés Similaires
N4-Cyclopentyltetrahydro-2H-pyran-3,4-diaminedihydrochloride can be compared with other similar compounds, such as 3,4-dihydro-2H-pyrans and their derivatives . These compounds share similar structural features but differ in their chemical reactivity and biological activity. The unique combination of a cyclopentyl group and a tetrahydropyran ring in this compound sets it apart from other compounds in this class, offering distinct advantages in terms of stability and reactivity .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry. Ongoing research continues to uncover new applications and mechanisms of action for this promising compound.
Propriétés
Formule moléculaire |
C10H22Cl2N2O |
|---|---|
Poids moléculaire |
257.20 g/mol |
Nom IUPAC |
4-N-cyclopentyloxane-3,4-diamine;dihydrochloride |
InChI |
InChI=1S/C10H20N2O.2ClH/c11-9-7-13-6-5-10(9)12-8-3-1-2-4-8;;/h8-10,12H,1-7,11H2;2*1H |
Clé InChI |
GORLCTQGZKATBI-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)NC2CCOCC2N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


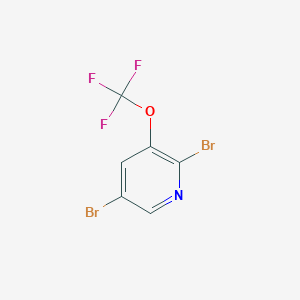
![1-(3-Chloro-2-methylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11793141.png)
![Methyl 5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)furan-2-carboxylate](/img/structure/B11793150.png)

![2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-ethyl-3-methylbutanamide](/img/structure/B11793160.png)
